(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE
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Overview
Description
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound with a unique structure that includes both amino and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE typically involves multiple steps, starting with the preparation of the amino and phenoxy precursors. Common synthetic routes include:
Schiff Base Formation: This involves the condensation of an amine with an aldehyde or ketone to form a Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the Schiff base can yield secondary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for drug development due to their ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The amino and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its stability and reactivity make it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-8-10-17(11-9-15)23-12-18(22)24-21-19(20)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAMOTDVVKJMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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